Product packaging for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole(Cat. No.:CAS No. 1559064-19-5)

3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Cat. No.: B1528220
CAS No.: 1559064-19-5
M. Wt: 190.04 g/mol
InChI Key: HXMMLGNJMQMZLK-UHFFFAOYSA-N
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Description

3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with bromine at position 3, an ethyl group at position 5, and a methyl group at position 1 (Figure 1). The 1,2,4-triazole scaffold is renowned for its versatility in materials science and medicinal chemistry due to its high nitrogen content, thermal stability, and capacity for hydrogen bonding . Bromine substituents often enhance electrophilic reactivity, enabling further functionalization, while alkyl groups (methyl, ethyl) modulate lipophilicity and steric effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8BrN3 B1528220 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole CAS No. 1559064-19-5

Properties

IUPAC Name

3-bromo-5-ethyl-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMMLGNJMQMZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257455
Record name 1H-1,2,4-Triazole, 3-bromo-5-ethyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559064-19-5
Record name 1H-1,2,4-Triazole, 3-bromo-5-ethyl-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559064-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-bromo-5-ethyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Principles of Triazole Synthesis

The synthesis of 1,2,4-triazoles—such as 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole—typically involves cyclization reactions between hydrazine derivatives and various carbonyl or imidate precursors, followed by functional group modifications to introduce specific substituents at desired positions. Bromination and alkylation steps are commonly employed to achieve the required substitution pattern.

Preparation Methods for this compound

Detailed Synthetic Routes

One-Pot, Two-Step Synthesis of Trisubstituted 1,2,4-Triazoles

A general method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles involves:

  • Step 1: Formation of an amide intermediate from a carboxylic acid and an amidine.
  • Step 2: Cyclization with a hydrazine derivative, followed by alkylation and bromination as needed.

This approach allows for high regioselectivity and functional group tolerance, with yields reported up to 90% for similar triazole derivatives.

Sequential Functionalization Approach
  • Step 1: Synthesize 1-methyl-1,2,4-triazole via methylation of 1,2,4-triazole.
  • Step 2: Ethylate at the C5 position using an ethyl halide under basic conditions.
  • Step 3: Brominate at the C3 position using NBS or Br₂, carefully controlling temperature and stoichiometry to prevent over-bromination.
Bromination of Preformed Triazole Derivatives

The bromination process is generally straightforward but requires careful control of reaction conditions to avoid overbromination or side reactions. The purity of the final product can be improved through purification techniques such as recrystallization or chromatography.

Table 2. Example Reaction Conditions for Each Step
Reaction Step Example Reagents/Conditions Expected Yield Notes
N1-methylation Methyl iodide, K₂CO₃, DMF, 0–25°C 80–90% Monitored by TLC
C5-ethylation Ethyl bromide, NaH, DMF, 0–25°C 70–85% Regioselectivity critical
C3-bromination NBS, CH₂Cl₂, 0°C to room temp 60–80% Avoids polybromination

Alternative Green Chemistry Approaches

Recent literature describes the use of polyethylene glycol (PEG) as a solvent and p-toluenesulfonic acid as a catalyst for the cyclization step, offering a more eco-friendly alternative to conventional solvents, with reported yields up to 92% for similar triazole derivatives.

Research Findings and Analysis

  • Regioselectivity: The order of functionalization (methylation, ethylation, bromination) is crucial for achieving the desired substitution pattern. Protecting groups or selective activation may be required for certain steps.
  • Yield Optimization: The use of mild conditions and careful monitoring (e.g., TLC, NMR) helps maximize yield and minimize side products.
  • Scalability: Methods based on one-pot or two-step protocols are amenable to scale-up, which is advantageous for industrial applications.
  • Purification: Chromatography and recrystallization remain the gold standards for obtaining analytically pure material.

Summary Table: Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield
One-pot, two-step synthesis High selectivity, good yields May require specialized reagents Up to 90%
Sequential functionalization Flexible, stepwise control More steps, lower overall yield 50–80%
Green chemistry (PEG/PTSA) Eco-friendly, high yield May not be suitable for all substrates Up to 92%

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted triazoles or other heterocyclic compounds.

Scientific Research Applications

Antifungal Activity

One of the primary applications of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is its potential as an antifungal agent. Compounds with triazole rings have been widely studied for their ability to inhibit fungal growth by targeting ergosterol biosynthesis, a critical component of fungal cell membranes. Research indicates that derivatives of triazoles exhibit significant antifungal activity against various pathogens, making them suitable candidates for developing new antifungal drugs .

Antimicrobial Properties

In addition to antifungal properties, triazole derivatives have shown promise as antimicrobial agents. Studies suggest that they can effectively combat a range of bacterial infections by disrupting bacterial cell wall synthesis and function . This application is particularly relevant in the context of increasing antibiotic resistance.

Pesticides and Herbicides

This compound has been explored for use in agricultural chemistry as a component in pesticides and herbicides. The compound's ability to inhibit specific enzymes involved in plant growth and development makes it valuable for controlling unwanted vegetation and pests .

Plant Growth Regulators

Research indicates that triazole compounds can act as plant growth regulators by modulating hormonal pathways within plants. This property can enhance crop yield and resilience against environmental stressors .

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with enhanced properties. Its reactivity allows it to serve as a building block for creating functionalized polymers that exhibit improved thermal stability and mechanical strength .

Nanotechnology

The compound's unique structure also makes it suitable for applications in nanotechnology. It can be incorporated into nanomaterials that are used in drug delivery systems or as catalysts in various chemical reactions .

Efficacy Studies

Numerous studies have evaluated the efficacy of this compound in both laboratory and field settings. For example, trials assessing its antifungal activity against Candida species demonstrated significant inhibition at low concentrations compared to standard antifungal agents . Similarly, agricultural trials showed improved crop resistance when treated with formulations containing this compound.

Mechanism of Action

The mechanism by which 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The properties of 1,2,4-triazoles are highly sensitive to substituent variations. Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
3-Bromo-5-methyl-1H-1,2,4-triazole Br (3), CH₃ (5) C₃H₄BrN₃ 162.99 Intermediate for agrochemicals
5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole Br (5), C₂H₅ (1), CH₃ (3) C₅H₈BrN₃ 206.04 Pharmacological candidate
3-Nitro-1,2,4-triazole NO₂ (3) C₂H₂N₄O₂ 114.06 High-energy material (Vdet = 8213 m/s)
5-Azido-3-nitro-1H-1,2,4-triazole NO₂ (3), N₃ (5) C₂HN₇O₂ 155.06 Explosive precursor
Ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate Br (5), CH₃ (1), COOEt (3) C₆H₈BrN₃O₂ 234.05 Synthetic intermediate

Key Observations :

  • Bromine Position : Bromine at position 3 (target compound) vs. position 5 (e.g., 5-bromo-1-ethyl-3-methyl derivative) alters electronic distribution and reactivity. For instance, bromine at position 3 may enhance electrophilic substitution at adjacent positions .
  • Alkyl vs. Energetic Groups : Ethyl/methyl substituents (target compound) increase hydrophobicity compared to nitro or azido groups, which improve density and detonation performance (e.g., 3-nitro-1,2,4-triazole, Vdet = 8213 m/s) .

Physicochemical Properties

Thermal Stability and Energetic Performance
  • 3-Nitro-1,2,4-triazole (Form II) : Decomposition temperature = 135°C (DSC, 10°C/min), density = 1.86 g/cm³, detonation velocity = 8213 m/s .
  • 5-Nitro-3-trinitromethyl-1H-1,2,4-triazole (TNNT) : Decomposition temperature = 135°C, lower sensitivity (IS > 40 J) compared to nitro derivatives .
  • Target Compound : Expected to exhibit moderate thermal stability (due to bromine and alkyl groups) but lower density (~1.5–1.7 g/cm³ estimated) compared to nitro analogues.
Spectroscopic Data
  • IR Spectroscopy : Bromine in 3-bromo-5-ethyl-1-methyltriazole likely shows C-Br stretching near 533–600 cm⁻¹, similar to 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-1,2,4-triazole-3-thione (C-Br at 533 cm⁻¹) .
  • ¹H-NMR : Methyl groups typically resonate at δ 2.3–3.0 ppm, while ethyl groups appear as triplets (δ ~1.2–1.5 ppm for CH₃, δ ~2.4–2.8 ppm for CH₂) .

Biological Activity

3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its antibacterial, antifungal, and anticancer properties based on various research findings.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The introduction of various substituents on the triazole ring can significantly influence their biological properties.

Antibacterial Activity

Research has shown that compounds containing the 1,2,4-triazole ring can possess significant antibacterial properties. For instance, studies indicate that triazoles can inhibit bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication.

Case Studies

  • Inhibition of Gram-positive and Gram-negative Bacteria : A study demonstrated that certain 1,2,4-triazole derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were often lower than those of standard antibiotics like ciprofloxacin .
  • Mechanism of Action : Molecular docking studies revealed that triazoles could interact with the active site of bacterial enzymes, enhancing their antibacterial efficacy. For example, a compound similar to this compound showed additional binding interactions that contributed to its activity against Mycobacterium tuberculosis .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.

Research Findings

  • Triazoles have been shown to be effective against various fungal pathogens. For instance, derivatives have demonstrated efficacy against Candida species and other common fungal infections .

Anticancer Activity

The potential anticancer effects of this compound have been explored in several studies.

Mechanism and Efficacy

  • Cell Proliferation Inhibition : Studies using MTT assays indicated that triazole derivatives could significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values for these compounds were comparable to established chemotherapeutic agents like doxorubicin .
  • Targeting Specific Pathways : Some triazole derivatives have been identified as inhibitors of specific proteins involved in cancer progression. For instance, they may target bromodomain-containing proteins (BET), which play a role in regulating gene expression related to cancer cell survival .

Data Tables

Biological Activity Target Organism/Cell Line MIC/IC50 Values Reference
AntibacterialStaphylococcus aureus< 16 µg/mL
AntibacterialEscherichia coli< 32 µg/mL
AntifungalCandida albicans< 10 µg/mL
AnticancerMCF-7 (breast cancer)< 5 µg/mL
AnticancerHCT-116 (colorectal cancer)< 6 µg/mL

Q & A

Q. How to address discrepancies in crystallographic data (e.g., bond lengths) across studies?

  • Resolution Strategies :
  • Refinement Parameters : Compare SHELXL refinement residuals (R1_1, wR2_2) to assess data quality .
  • Temperature Effects : Low-temperature (100 K) vs. room-temperature data collection impacts thermal motion .
  • Software Validation : Cross-check using Olex2 or PLATON to detect missed symmetry .

Tables for Key Data

Table 1 : Common Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Bromination of triazoleNBS, DMF, 0°C, 12h65–78>98%
Alkylation followed by brominationEthyl bromide, K2_2CO3_3, then NBS52–6095–97%

Table 2 : Safety and Hazard Data (GHS Classification)

Hazard CategorySignal WordPrecautionary MeasuresReference
Skin SensitizationWarningUse nitrile gloves
Acute Aquatic ToxicityDangerAvoid release into waterways

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole
Reactant of Route 2
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3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

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